The synthesis of 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage.
Molecular weight: Approximately 336.15 g/mol.
The compound's structural complexity arises from its multiple aromatic rings and heterocycles which contribute to its pharmacological properties.
The chemical reactivity of this compound can be explored through various reactions:
Reactions are often conducted under controlled conditions to avoid side reactions and ensure selectivity. Monitoring reaction progress through thin-layer chromatography is common.
The mechanism by which 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exerts its biological effects primarily involves noncompetitive inhibition of N-methyl-D-aspartate receptors. This inhibition occurs without altering the binding affinity for coagonists like glutamate or glycine .
Studies have shown that this compound selectively inhibits GluN2C and GluN2D subtypes with significantly lower IC50 values compared to other subtypes, indicating a targeted action that could be beneficial in treating conditions associated with these receptors .
The compound is likely to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic rings while being less soluble in water due to the presence of bulky groups.
Key chemical properties include:
The primary applications of 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid include:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2